molecular formula C8H10IN3O B2515532 1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one CAS No. 2241140-25-8

1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one

Cat. No.: B2515532
CAS No.: 2241140-25-8
M. Wt: 291.092
InChI Key: ODOPHILDNOMVLP-UHFFFAOYSA-N
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Description

1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .

Preparation Methods

The synthesis of 1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one typically involves the iodination of a pyrazolo[1,5-a]pyrazine precursor. One common method includes the reaction of pyrazolo[1,5-a]pyrazine with iodine in the presence of a suitable oxidizing agent . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production .

Comparison with Similar Compounds

1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one can be compared with other pyrazolo[1,5-a]pyrazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potential for diverse chemical transformations and biological activities .

Properties

IUPAC Name

1-(3-iodo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN3O/c1-6(13)11-2-3-12-8(5-11)7(9)4-10-12/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOPHILDNOMVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN2C(=C(C=N2)I)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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